Bienvenue dans la boutique en ligne BenchChem!

TGX-115

PI3K signaling Kinase inhibitor selectivity Isoform-specific pharmacology

Procure TGX-115 for precise isoform-specific PI3K studies. This chromone-based inhibitor selectively targets p110β (IC50 0.13μM) and p110δ (IC50 0.63μM) while sparing p110α/γ. Ideal for dissecting platelet adhesion, insulin signaling nodes, or neutrophil polarity without confounding pan-PI3K effects. Choose for validated specificity and avoid cross-isoform interference in R&D.

Molecular Formula C20H20N2O3
Molecular Weight 336.4 g/mol
CAS No. 351071-62-0
Cat. No. B1682240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTGX-115
CAS351071-62-0
SynonymsTGX-115;  TGX 115;  TGX115; 
Molecular FormulaC20H20N2O3
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OC2=CC=CC3=C2NC(=CC3=O)N4CCOCC4
InChIInChI=1S/C20H20N2O3/c1-14-5-2-3-7-17(14)25-18-8-4-6-15-16(23)13-19(21-20(15)18)22-9-11-24-12-10-22/h2-8,13H,9-12H2,1H3,(H,21,23)
InChIKeyFWYYZGLCNUZWPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

8-(2-methylphenoxy)-2-(4-morpholinyl)-1H-quinolin-4-one (CAS 351071-62-0) – PI3Kβ/δ Inhibitor Chemical Profile


8-(2-methylphenoxy)-2-(4-morpholinyl)-1H-quinolin-4-one, commonly designated TGX-115, is a synthetic aminoquinoline derivative that functions as a cell-permeable, small-molecule inhibitor of class I phosphoinositide 3-kinase (PI3K) isoforms. It exhibits potent and selective inhibition of the p110β and p110δ catalytic subunits, with reported IC50 values of 0.13 μM and 0.63 μM, respectively [1]. The compound possesses a molecular formula of C20H20N2O3, a molecular weight of 336.38 g/mol, and belongs to the chromone-based chemotype of PI3K inhibitors [2]. It was developed as a pharmacological tool to dissect isoform-specific PI3K signaling in thrombosis, cancer, and metabolic research.

Why Generic PI3K Inhibitors Cannot Substitute for 8-(2-methylphenoxy)-2-(4-morpholinyl)-1H-quinolin-4-one in Targeted Studies


The class I PI3K family comprises four distinct isoforms (p110α, p110β, p110γ, and p110δ) with unique tissue distributions and signaling roles. Pan-PI3K inhibitors such as LY294002 or broad-spectrum agents like PI-103 indiscriminately inhibit multiple isoforms, obscuring isoform-specific contributions and inducing confounding off-target effects [1]. TGX-115 (8-(2-methylphenoxy)-2-(4-morpholinyl)-1H-quinolin-4-one) exhibits a differentiated selectivity profile, potently targeting p110β (IC50 = 0.13 μM) and p110δ (IC50 = 0.63 μM) while sparing p110α and p110γ at comparable concentrations [2]. This constrained selectivity is essential for deconvoluting p110β-dependent thrombotic mechanisms without ablating p110α-mediated insulin signaling or p110γ-dependent immune cell chemotaxis. Substituting TGX-115 with a pan-inhibitor or a structurally similar but functionally divergent analog (e.g., TGX-221, which exhibits >200-fold higher potency for p110β and negligible p110δ activity) would yield mechanistically distinct and potentially contradictory experimental outcomes.

Quantitative Differentiation Evidence: 8-(2-methylphenoxy)-2-(4-morpholinyl)-1H-quinolin-4-one vs. PI3K Inhibitor Comparators


Isoform Selectivity Profile: TGX-115 Exhibits p110β/p110δ Dual Inhibition, Distinct from p110β-Selective TGX-221

TGX-115 (8-(2-methylphenoxy)-2-(4-morpholinyl)-1H-quinolin-4-one) demonstrates a dual inhibition profile against the p110β and p110δ isoforms of PI3K, with IC50 values of 0.13 μM and 0.63 μM, respectively [1]. In contrast, the structurally related analog TGX-221, which shares the chromone scaffold, exhibits a markedly different selectivity signature, potently inhibiting p110β (IC50 = 5 nM) but displaying >1000-fold selectivity against p110α and negligible activity against p110δ at physiologically relevant concentrations [2]. The p110β/p110δ selectivity ratio for TGX-115 is approximately 4.8, whereas TGX-221 is essentially a p110β monospecific agent. This divergence in isoform targeting translates to distinct functional outcomes: TGX-115 modulates both platelet adhesion (p110β-dependent) and B-cell receptor signaling (p110δ-dependent), while TGX-221 exclusively targets p110β-mediated thrombotic pathways.

PI3K signaling Kinase inhibitor selectivity Isoform-specific pharmacology

Functional Selectivity in Cellular Signaling: TGX-115 Reduces PIP3 Levels Without Complete Akt Blockade, Unlike Pan-PI3K Inhibitors

In insulin-stimulated 3T3-L1 adipocytes, TGX-115 (8-(2-methylphenoxy)-2-(4-morpholinyl)-1H-quinolin-4-one) reduced PI(3,4)P2 and PIP3 lipid levels by approximately 50% at concentrations that selectively inhibit p110β and p110δ, yet it failed to completely block downstream Akt phosphorylation [1]. In contrast, the pan-PI3K inhibitor LY294002 (IC50 = 0.5 μM for p110α, 0.6 μM for p110β, 0.3 μM for p110δ, and 3.8 μM for p110γ) [2] abolishes both PIP3 accumulation and Akt activation at comparable concentrations, reflecting its non-discriminatory blockade of all class I PI3K isoforms. The residual Akt signaling observed with TGX-115 treatment is attributed to sustained p110α activity, which is spared by this compound. This partial signal attenuation contrasts with the complete pathway shutdown induced by pan-inhibitors.

Insulin signaling Phosphoinositide metabolism Akt phosphorylation

Differential Effect on Neutrophil Polarity vs. Chemotaxis: TGX-115 Does Not Inhibit fMLP-Induced Chemotaxis, Unlike Multi-Targeted PI3K Inhibitors

In neutrophil functional assays, TGX-115 (8-(2-methylphenoxy)-2-(4-morpholinyl)-1H-quinolin-4-one) at 10 μM did not significantly impair fMLP-induced chemotaxis, whereas multi-targeted PI3K inhibitors PI-103 and PIK-90, which inhibit p110α and additional isoforms, reduced chemotaxis by 51.4 ± 0.2% and 57.5 ± 8.9%, respectively [1]. This differential effect is attributed to the isoform selectivity profile: p110β and p110δ inhibition (the targets of TGX-115) is insufficient to block chemotaxis, which requires concurrent p110α and/or p110γ blockade. Additionally, TGX-115 has been utilized in neutrophil polarity studies at 10 μM to preincubate cells without ablating directional sensing, contrasting with broader spectrum agents that disrupt polarity establishment entirely [2].

Neutrophil polarity Chemotaxis PI3K isoform function

Chemical Scaffold and ATP-Binding Mode Differentiation: Chromone-Based TGX-115 vs. Quinazolinone Purine IC87114

TGX-115 (8-(2-methylphenoxy)-2-(4-morpholinyl)-1H-quinolin-4-one) belongs to the chromone class of PI3K inhibitors, characterized by a planar tricyclic core that occupies the ATP-binding pocket of p110β and p110δ [1]. In contrast, IC87114, a p110δ-selective inhibitor, is based on a quinazolinone purine scaffold and exhibits a distinct isoform selectivity fingerprint (p110δ IC50 = 0.5 μM; >50-fold selective over p110α, p110β, and p110γ) [2]. The chromone chemotype of TGX-115 confers cell permeability and enables dual p110β/p110δ inhibition, whereas the quinazolinone purine scaffold of IC87114 restricts activity primarily to p110δ. The structural divergence results in differential resistance profiles and pharmacokinetic properties; for instance, TGX-115 is routinely used at 10 μM in cellular assays [3], while IC87114 is effective at lower concentrations (1-5 μM) but exhibits higher plasma protein binding.

Kinase inhibitor chemotype ATP-competitive inhibition Structure-activity relationship

Optimal Application Scenarios for 8-(2-methylphenoxy)-2-(4-morpholinyl)-1H-quinolin-4-one (TGX-115) Based on Verified Differentiation Evidence


Dissecting p110β-Dependent Platelet Adhesion and Thrombus Formation Without p110δ Interference

TGX-115 is validated for use in thrombosis models where p110β-mediated integrin αIIbβ3 adhesion bond stabilization is the primary endpoint, as demonstrated in the foundational antithrombotic therapy study [1]. The compound's p110β IC50 of 0.13 μM enables effective inhibition of shear-induced platelet activation, while its modest p110δ activity (IC50 = 0.63 μM) minimizes confounding immune cell effects compared to pan-inhibitors. Researchers employing in vitro flow chamber assays or in vivo thrombosis models should select TGX-115 when the experimental objective is to specifically interrogate p110β contributions to thrombus stability without ablating p110α-dependent insulin signaling or p110γ-mediated inflammatory responses. This scenario leverages the quantitative selectivity data established in Section 3 (Evidence Item 1).

Investigating Isoform-Specific Contributions to Insulin Signaling and Glucose Homeostasis

In metabolic studies utilizing 3T3-L1 adipocytes or L6 myotubes, TGX-115 provides a unique pharmacological tool to dissect p110β and p110δ roles in insulin-stimulated PI(3,4)P2 and PIP3 generation while preserving p110α-dependent Akt phosphorylation [2]. The ~50% reduction in phosphoinositide lipids without complete Akt blockade allows investigators to differentiate p110α-dominant from p110β/δ-contributory signaling nodes. This partial inhibition profile is directly contrasted with pan-inhibitors like LY294002, which completely suppress all PI3K-dependent insulin responses. Procurement of TGX-115 is indicated for experiments seeking to validate p110β/δ functional redundancy in insulin signaling or to screen for isoform-specific insulin sensitizers, as substantiated by Evidence Item 2 in Section 3.

Neutrophil Polarity and Directional Sensing Studies Requiring Migration-Competent Cells

For investigators examining the spatial regulation of PIP3 and cytoskeletal dynamics during neutrophil polarization, TGX-115 at 10 μM enables p110β/δ inhibition without abolishing chemotactic competence [3]. This contrasts sharply with multi-targeted inhibitors PI-103 and PIK-90, which reduce chemotaxis by >50% at comparable concentrations. TGX-115 is therefore the inhibitor of choice for live-cell imaging studies of polarity establishment, backness signaling, and RhoA/Cdc42 crosstalk in migrating neutrophils. The compound's inability to block chemotaxis, while still modulating polarity-associated PIP3 gradients, provides a clean experimental system to uncouple these two distinct PI3K-dependent processes. This application scenario is directly supported by Evidence Item 3 in Section 3.

Comparative Pharmacology and Chemical Probe Validation in PI3K Isoform Deconvolution Panels

TGX-115 serves as an essential reference compound in isoform-selectivity profiling panels alongside TGX-221 (p110β-selective), IC87114 (p110δ-selective), and pan-inhibitors such as PI-103 [4]. Its distinct chromone scaffold and dual p110β/δ inhibition profile make it a critical comparator for validating new chemical entities targeting the PI3K pathway. Procurement of TGX-115 is warranted for screening laboratories and medicinal chemistry groups requiring a well-characterized, commercially available small molecule with documented selectivity metrics (p110β IC50 = 0.13 μM, p110δ IC50 = 0.63 μM) to benchmark novel inhibitors. This scenario derives from the scaffold differentiation evidence presented in Evidence Item 4, Section 3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for TGX-115

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.